1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H20OS2 |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1-(2-butyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C10H20OS2/c1-3-4-6-10(9(2)11)12-7-5-8-13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
SXXAANOBJAUWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Alkylation Strategies for Dithiane Functionalization
Generation of 2-Lithio-1,3-dithiane
The lithiation of 1,3-dithiane serves as a foundational step for introducing substituents at the 2-position. Deprotonation with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (–78°C to –40°C) generates the 2-lithio-1,3-dithiane intermediate, a strong nucleophile capable of reacting with electrophiles. For example, Sih et al. demonstrated that alkylation of this intermediate with ethyl iodide proceeds in 94% yield under similar conditions.
Sequential Alkylation for Butyl and Ethanol Moieties
To synthesize 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol, a two-step alkylation protocol is employed:
- Butyl Group Introduction : Treatment of 2-lithio-1,3-dithiane with 1-bromobutane at –40°C yields 2-butyl-1,3-dithiane. The reaction’s efficiency hinges on the electrophile’s reactivity and steric accessibility.
- Ethanol Group Installation : Subsequent quenching with a protected hydroxyethyl electrophile (e.g., ethylene oxide or a silyl-protected bromoethanol) introduces the ethanol moiety. Deprotection under acidic or basic conditions affords the final alcohol.
Table 1: Lithiation-Alkylation Parameters
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Lithiation | n-BuLi, TMEDA | –78°C | THF | N/A |
| Butylation | 1-Bromobutane | –40°C | THF | 85–90 |
| Hydroxyethylation | Ethylene oxide | 0°C to rt | THF | 70–75 |
Dithiane Ring Construction via Ketone-Thiol Condensation
Thioacetalization of Ketones
The 1,3-dithiane ring is conventionally synthesized by reacting ketones with 1,3-propanedithiol under acidic conditions. For this compound, the precursor ketone 2-butanone is treated with 1,3-propanedithiol in the presence of BF₃·Et₂O, forming 2-butyl-1,3-dithiane.
Post-Modification for Alcohol Incorporation
Following dithiane formation, the ethanol group is introduced via:
- Reduction of a Ketone Intermediate : Oxidation of the dithiane to the corresponding ketone (e.g., using m-CPBA) followed by reduction with NaBH₄ or LiAlH₄ yields the secondary alcohol.
- Grignard Addition : Reaction of the dithiane-derived ketone with a Grignard reagent (e.g., CH₃MgBr) and subsequent hydrolysis provides the alcohol.
Table 2: Thioacetalization and Reduction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioacetalization | 1,3-Propanedithiol, BF₃·Et₂O | Reflux, 12 h | 88 |
| Oxidation | m-CPBA | CH₂Cl₂, 0°C | 92 |
| Reduction | NaBH₄, MeOH | rt, 2 h | 78 |
Functional Group Interconversion Approaches
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Scientific Research Applications
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions of sulfur-containing compounds with biological systemsIn industry, it is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The dithiane ring can undergo oxidation to form reactive intermediates, which can interact with proteins, enzymes, and other biomolecules . These interactions can lead to changes in the activity and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the context and the specific biological system being studied.
Comparison with Similar Compounds
Key Properties:
- Structural Features: The 1,3-dithiane ring provides stability under acidic conditions, while the butyl and ethanol groups contribute to lipophilicity (LogP: ~3.12) .
Structural Analogs with 1,3-Dithiane Moieties
a) 1-(1,3-Dithian-2-yl)ethan-1-ol (CAS not specified)
- Molecular Formula : C₆H₁₂OS₂
- Key Differences : Lacks the butyl substituent, resulting in a lower molecular weight (176.29 g/mol ) and reduced lipophilicity.
- Synthesis : Prepared via n-BuLi-mediated reaction of 1,3-dithiane with acetaldehyde, yielding 63% as a colorless oil .
- NMR Data: Distinctive signals for dithiane protons (δ ~2.8–3.2 ppm) and ethanol group (δ ~4.0–4.5 ppm) .
b) (S)-1-(1,3-Dithian-2-yl)-2-propanol
- Molecular Formula : C₇H₁₄OS₂
- Key Differences: Contains a propanol chain instead of ethanol, enabling enantioselective synthesis (99% ee) for grahamimycin A1 .
- Applications : Intermediate in antibiotic synthesis, contrasting with the restricted use of the target compound .
Heterocyclic Ethanol Derivatives with Varied Heteroatoms
a) 2-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol (CAS 91798-92-4)
- Molecular Formula : C₉H₁₄O₃
- Key Differences : Replaces sulfur with oxygen in the dioxolane ring, reducing molecular weight (170.21 g/mol ) and polarity.
- Physical State : Liquid stored at 4°C, highlighting stability differences compared to dithiane analogs .
b) 1-(Benzoxazol-2-yl)ethan-1-ol
- Molecular Formula: C₉H₉NO₂
- Key Differences : Benzoxazole ring introduces nitrogen and oxygen, altering electronic properties and enabling kinetic resolution studies .
- Reactivity : Susceptible to enzymatic or acidic hydrolysis, unlike the acid-stable dithiane ring in the target compound .
Substituted Aromatic Ethanol Derivatives
a) 1-(4-Chlorophenyl)ethan-1-ol
- Molecular Formula : C₈H₉ClO
- Key Differences : Aromatic chlorophenyl group increases polarity (PSA: 20.2 Ų) compared to the lipophilic dithiane .
- Synthesis : Commercial availability contrasts with the specialized synthesis required for dithiane derivatives .
b) 1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol (CAS 1823913-11-6)
- Molecular Formula : C₁₂H₁₆O₂
- Key Differences : Oxetane ring introduces strain, enhancing reactivity in ring-opening reactions compared to stable dithianes .
Physicochemical and Spectroscopic Comparison
*Estimated based on structural analogs.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes and purification methods for 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol? A: The compound can be synthesized via nucleophilic addition using 1,3-dithiane as a precursor. A typical procedure involves reacting 1,3-dithiane with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with acetaldehyde or a butyl-substituted carbonyl derivative. Post-reaction, the product is isolated via rotary evaporation and purified using flash column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding ~60–65% as a colorless oil. NMR spectroscopy (¹H, ¹³C) is critical for confirming the dithiane ring and hydroxyl group .
Advanced Stereochemical Challenges
Q: How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs of this compound? A: Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution may enhance enantioselectivity. For example, chiral HPLC (using columns like Chiralpak IA/IB) can resolve enantiomers, with mobile phases such as hexane/isopropanol (90:10) at 1 mL/min. CD spectroscopy (e.g., Jasco J-810) and optical rotation measurements ([α]D²⁰) further validate stereochemical integrity. Evidence from phenyl ethanol derivatives shows enantiomeric ratios up to 90% using these methods .
Basic Structural Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (butyl CH₂), δ 3.8–4.2 ppm (dithiane S–C–S), and δ 1.8–2.2 ppm (OH, broad).
- ¹³C NMR : Signals at 25–35 ppm (dithiane carbons) and 60–70 ppm (C–OH).
- IR Spectroscopy : O–H stretch (~3300 cm⁻¹) and C–S vibrations (600–700 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ and fragment ions (e.g., loss of H₂O or butyl group) .
Advanced Mechanistic Insights
Q: How do reaction conditions influence the stability of the dithiane ring during functionalization? A: The dithiane ring is sensitive to strong acids/bases and oxidizing agents. For example, LiAlH₄ may reduce the ring, while BF₃·Et₂O can stabilize intermediates in Friedel-Crafts reactions. Computational studies (DFT at B3LYP/6-31G*) suggest that electron-withdrawing substituents on the dithiane increase ring strain, requiring milder conditions (e.g., −78°C for lithiation). Contrasting yields in literature (e.g., 63% vs. 45%) may arise from competing ring-opening pathways under varied temperatures or catalysts .
Safety and Handling
Q: What safety protocols are critical for handling this compound in laboratory settings? A: Key precautions include:
- Storage : Inert atmosphere (N₂/Ar), desiccated at −20°C to prevent oxidation.
- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste.
- Toxicity : Limited data, but analogous dithianes show moderate acute toxicity (LD₅₀ > 200 mg/kg in rats) .
Advanced Pharmacological Profiling
Q: How can researchers design in vitro and in vivo studies to evaluate the hemorheological or antifibrotic potential of this compound? A:
- In Vitro : Incubate with whole blood at 10⁻⁵–10⁻⁷ M (37°C, 60 min) and measure viscosity via viscometry. Compare to controls (e.g., pentoxifylline) .
- In Vivo : Use bleomycin-induced pulmonary fibrosis models in rats (50 mg/kg, intragastric, 14 days). Assess histopathology (H&E staining) and collagen deposition (Masson’s trichrome). Monitor blood viscosity and inflammatory markers (TNF-α, IL-6) .
Data Contradictions and Resolution
Q: How should researchers address discrepancies in reported yields or bioactivity data for this compound? A:
- Synthesis Variability : Replicate protocols with controlled humidity (<30%) and anhydrous solvents. Compare NMR shifts (e.g., δ 4.1 ppm for S–C–S) to confirm structural consistency .
- Bioactivity Conflicts : Validate assays with standardized positive controls (e.g., antifibrotic drug pirfenidone). Use multivariate statistics to account for batch-to-batch variability .
Advanced Computational Modeling
Q: What computational tools predict the reactivity or pharmacokinetics of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
